molecular formula C6H6IN3O B2664586 3-iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 1639901-82-8

3-iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one

Número de catálogo: B2664586
Número CAS: 1639901-82-8
Peso molecular: 263.038
Clave InChI: FBWMEEFHBCULFH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one is a heterocyclic compound that contains both iodine and nitrogen atoms within its structure

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one typically involves the iodination of a pyrazolo[1,5-a]pyrazin-4-one precursor. One common method includes the reaction of pyrazolo[1,5-a]pyrazin-4-one with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling iodine and other reagents.

Análisis De Reacciones Químicas

Types of Reactions

3-iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Sonogashira coupling to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used in the presence of a polar aprotic solvent.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 3-azido-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

3-Iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one and its derivatives have been investigated for their pharmacological properties. These compounds are known for their ability to act as enzyme inhibitors and have shown promise in the treatment of various diseases.

  • Antitumor Activity: Research indicates that derivatives of pyrazolo[1,5-a]pyrazin-4-one exhibit significant antitumor properties by inhibiting thymidine phosphorylase (TP), an enzyme linked to tumor growth and metastasis. For instance, studies have demonstrated that specific modifications to the pyrazolo scaffold enhance TP inhibition, suggesting a strategic approach to drug design targeting cancer therapy .
  • Antibacterial Properties: The compound's structure allows it to selectively inhibit bacterial DNA gyrase, making it a candidate for developing antibacterial therapies. This selectivity is advantageous as DNA gyrase is not present in human cells .

Material Science

The unique chemical structure of this compound has led to its exploration in material science:

  • Fluorescent Materials: Compounds based on pyrazolo frameworks have been synthesized for optical applications. These materials exhibit properties such as excited-state intramolecular proton transfer and aggregation-caused quenching mechanisms, making them suitable for use in sensors and light-emitting devices .

Case Studies

StudyFocusFindings
Chui et al. (2020)Antitumor activityDeveloped a series of 1,3-dihydro-pyrazolo derivatives showing varying degrees of TP inhibition.
Bera et al. (2020)Antiangiogenic propertiesSynthesized nineteen analogues with mixed TP inhibition and confirmed their antiangiogenic potential through pharmacological evaluation.
Sun et al. (2020)QSAR modelingEstablished a quantitative structure-activity relationship model correlating molecular descriptors with biological activity against EAC cells.

Mecanismo De Acción

The mechanism of action of 3-iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of certain enzymes or receptors. The iodine atom can play a crucial role in the binding affinity and specificity of the compound. The molecular targets and pathways involved would vary based on the specific biological system being studied.

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

3-iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one is unique due to its specific substitution pattern and the presence of an iodine atom, which can influence its reactivity and potential applications. The iodine atom can enhance the compound’s ability to participate in various chemical reactions and improve its binding affinity in biological systems.

Actividad Biológica

3-Iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on available research findings.

  • IUPAC Name : 3-iodo-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one
  • CAS Number : 1639901-82-8
  • Molecular Formula : C6H6IN3O
  • Molecular Weight : 263.04 g/mol
  • Physical Form : Powder

Synthesis

The synthesis of this compound typically involves cyclization reactions of suitable precursors. Various synthetic routes have been explored to optimize yield and purity. For instance, the use of different electrophiles and nucleophiles has been reported to enhance the structural diversity of the resulting pyrazolo compounds .

Anticancer Properties

Research has highlighted the anticancer potential of pyrazolo derivatives. For example:

  • In vitro Studies : Compounds similar to 3-iodo-pyrazolo have demonstrated significant cytotoxicity against various cancer cell lines, including HeLa (cervical cancer) and L929 (fibrosarcoma) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .
CompoundCell LineIC50 (µM)
3-Iodo-PyrazoloHeLa10.5
3-Iodo-PyrazoloL92912.3

Enzymatic Inhibition

The compound has also shown promise as an enzymatic inhibitor:

  • Tyrosinase Inhibition : The pyrazolo scaffold has been linked to the inhibition of tyrosinase activity, which is crucial for melanin production. This property is particularly relevant in developing treatments for hyperpigmentation disorders .

Antimicrobial Activity

Some studies have indicated that derivatives of pyrazolo compounds exhibit antimicrobial properties:

  • Bacterial Strains Tested : Staphylococcus aureus and Escherichia coli showed susceptibility to certain pyrazolo derivatives.
CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
3-Iodo-PyrazoloS. aureus15 µg/mL
3-Iodo-PyrazoloE. coli20 µg/mL

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • DNA Interaction : Some studies suggest that these compounds can intercalate into DNA strands, disrupting replication and transcription processes.
  • Enzyme Binding : The presence of iodine may enhance binding affinity to target enzymes by forming stable complexes.

Case Studies

  • Study on Anticancer Activity :
    • A study evaluated the effects of various pyrazolo derivatives on cancer cell viability using MTT assays. Results indicated that the introduction of iodine significantly improved cytotoxic effects compared to non-substituted analogs .
  • Enzymatic Activity Assessment :
    • In a series of experiments aimed at assessing tyrosinase inhibition, compounds were screened for their ability to reduce melanin synthesis in cultured melanocytes. The findings suggested that halogenated pyrazolos exhibited enhanced inhibitory effects compared to their non-halogenated counterparts .

Q & A

Q. Basic: What are the established synthetic routes for 3-iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one?

Methodological Answer:
The synthesis typically involves cyclocondensation of iodinated precursors or direct iodination of the parent heterocycle. For example:

  • Cyclocondensation Approach : Reacting 3-iodopyrazole derivatives with cyclic amines under basic conditions (e.g., K₂CO₃ in DMF) yields the fused pyrazine ring. Post-functionalization may require deprotection or purification via column chromatography .
  • Direct Iodination : Electrophilic substitution at position 3 of the pyrazolo[1,5-a]pyrazin-4-one core using iodine monochloride (ICl) in acetic acid achieves regioselective iodination. Yields vary (50–75%) depending on solvent polarity and temperature .

Table 1: Synthetic Methods Comparison

MethodReagents/ConditionsYield (%)Key Reference
CyclocondensationK₂CO₃, DMF, 80°C65–70
Direct IodinationICl, CH₃COOH, RT50–75

Q. Basic: How is the compound characterized structurally, and what analytical techniques are critical?

Methodological Answer:
Structural confirmation relies on:

  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight (e.g., [M+H]⁺ = 290.03 for C₇H₈IN₃O) with <2 ppm error .
  • Elemental Analysis : Ensures stoichiometric consistency (e.g., C: 34.5%, H: 2.8%, N: 14.5% for C₇H₆IN₃O) .
  • NMR Spectroscopy : ¹H/¹³C NMR resolves ring protons (e.g., pyrazine C-H at δ 4.2–4.5 ppm) and iodine’s electronic effects .

Q. Basic: What protocols ensure ≥95% purity for this compound, as cited in literature?

Methodological Answer:

  • HPLC with UV Detection : Use C18 columns (acetonitrile/water gradient) to isolate the target peak (retention time ~8.2 min) .
  • Recrystallization : Ethanol/water (7:3 v/v) at 0–4°C removes iodinated byproducts. Purity ≥95% is confirmed via melting point consistency (reported mp: 198–200°C) .

Q. Advanced: How can regioselective functionalization at position 3 be optimized?

Methodological Answer:
Regioselectivity is influenced by:

  • Electronic Effects : Iodine’s electron-withdrawing nature directs nucleophilic attacks to adjacent positions. Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl/alkyl groups at position 2 or 4 .
  • Protection Strategies : Boc-protection of the pyrazine nitrogen (e.g., tert-butyl 5H-pyrazolo[1,5-a]pyrazine-7-carboxylate) prevents unwanted side reactions during functionalization .

Q. Advanced: What computational tools predict the compound’s bioactivity or binding modes?

Methodological Answer:

  • Molecular Docking (AutoDock Vina) : Screen against targets like DYRK2 or mGluR2 receptors. A study identified pyrazolo[1,5-a]pyrazine derivatives as negative allosteric modulators of mGluR2 (docking score: −9.2 kcal/mol) .
  • ADME Prediction (SwissADME) : Assess bioavailability (e.g., LogP = 1.8, TPSA = 58 Ų) to prioritize derivatives with drug-like properties .

Q. Advanced: How to resolve contradictions in reported synthetic yields (e.g., 50% vs. 75%)?

Methodological Answer:

  • Parameter Optimization : Higher yields (75%) are achieved with anhydrous solvents (DMF over DMSO) and controlled iodine stoichiometry (1.1 eq ICl) .
  • Byproduct Analysis : LC-MS identifies iodinated dimers (m/z 580–600) as major impurities; silica gel chromatography (ethyl acetate/hexane) removes them .

Q. Advanced: What alternative iodination methods avoid harsh reagents like ICl?

Methodological Answer:

  • Microwave-Assisted Iodination : NIS (N-iodosuccinimide) in acetonitrile at 100°C for 15 minutes achieves 70% yield with minimal byproducts .
  • Electrochemical Iodination : Using KI as an iodine source under constant potential (1.5 V) in aqueous ethanol enables greener synthesis (55% yield) .

Q. Advanced: How to assess stability under physiological conditions for pharmacological studies?

Methodological Answer:

  • pH Stability Assay : Incubate in PBS (pH 7.4) at 37°C for 24h. HPLC monitors degradation (e.g., <5% decomposition indicates suitability for in vitro assays) .
  • Light Sensitivity Test : Store in amber vials under UV light (254 nm); >90% recovery after 48h confirms photostability .

Q. Advanced: What structural analogs show enhanced pharmacokinetic profiles?

Methodological Answer:

  • Ester Derivatives : Methyl 4H-pyrazolo[1,5-a]pyrazine-5-carboxylate (LogP = 1.2) exhibits improved membrane permeability vs. the parent compound (LogP = 0.8) .
  • PEGylated Analogs : Introduction of polyethylene glycol (PEG-500) at position 7 increases aqueous solubility (from 0.2 mg/mL to 5.1 mg/mL) .

Q. Advanced: How to validate the compound’s role in enzyme inhibition mechanisms?

Methodological Answer:

  • Kinetic Assays : Measure IC₅₀ against DYRK2 via fluorescence polarization (reported IC₅₀ = 0.8 μM) .
  • X-ray Crystallography : Co-crystallize with the target enzyme to resolve binding interactions (e.g., hydrogen bonds with Glu127 and π-stacking with Phe158) .

Propiedades

IUPAC Name

3-iodo-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6IN3O/c7-4-3-9-10-2-1-8-6(11)5(4)10/h3H,1-2H2,(H,8,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBWMEEFHBCULFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=C(C=N2)I)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6IN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.